1-(2-Nitrophenyl)propan-2-one

Indole Synthesis Reductive Cyclization Heterocyclic Chemistry

Procure 1-(2-nitrophenyl)propan-2-one specifically for indole, quinoline, and indoloquinoline alkaloid synthesis. The ortho-nitro geometry is structurally mandatory for intramolecular reductive cyclization; meta- or para-nitro regioisomers yield only linear aniline derivatives and cannot access these heterocyclic scaffolds. For pharmaceutical intermediate campaigns, specify product manufactured via the kilogram-scale, metal-free Meerwein arylation route from 2-nitroaniline and isopropenyl acetate to eliminate transition metal contamination and simplify ICH Q3D elemental impurity compliance. Verify certificates of analysis include residual Pd <10 ppm. Minimum 95% purity recommended; store at 2-8°C.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 1969-72-8
Cat. No. B177422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)propan-2-one
CAS1969-72-8
Synonyms1-(2-nitrophenyl)propan-2-one
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3
InChIKeyVBJUDFZTSGSTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8) | ortho-Nitro Ketone for Heterocyclic Synthesis Procurement


1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8), also referred to as o-nitrophenylacetone, is an ortho-nitro-substituted aryl ketone with molecular formula C9H9NO3 and molecular weight 179.17 g/mol [1]. It appears as a yellow crystalline solid with a melting point of 25-26 °C [2]. The compound features a propan-2-one moiety substituted at the ortho-position of the phenyl ring with an electron-withdrawing nitro group, a structural motif that imparts distinct reactivity in reductive cyclization and nucleophilic substitution pathways . Its primary value in research and industrial settings lies in its utility as a precursor for nitrogen-containing heterocycles, particularly indole derivatives, where the spatial proximity of the nitro and ketone functionalities enables tandem reduction-cyclization sequences [3].

Why 1-(2-Nitrophenyl)propan-2-one Cannot Be Directly Substituted with 3- or 4-Nitro Regioisomers


The ortho-nitro substitution pattern in 1-(2-nitrophenyl)propan-2-one is not merely a positional variation but a critical structural determinant of downstream synthetic utility. Reductive cyclization reactions that form indole and quinoline scaffolds require spatial proximity between the nascent amino group and the ketone carbonyl to enable intramolecular condensation [1]. The para-nitro analog (CAS 5332-96-7) cannot engage in this intramolecular cyclization, instead yielding linear aniline derivatives, fundamentally altering the product outcome [2]. The meta-nitro isomer (CAS 39896-32-7) similarly lacks the requisite geometry for efficient cyclization and is seldom cited in heterocycle-forming applications . Furthermore, the ortho-nitro group exerts a distinct electronic effect on the adjacent benzylic protons, enhancing α-deprotonation relative to meta- and para-substituted congeners, a feature that influences both reactivity and selectivity in alkylation and condensation steps [3].

Quantitative Differentiation Evidence for 1-(2-Nitrophenyl)propan-2-one Against Structural Analogs


Direct Comparison: 2-Nitrophenylacetone Reductive Cyclization Yield vs. Alternative Nitroarene Substrates in Indole Synthesis

In the production of 2-methylindole via reductive cyclization, 2-nitrophenylacetone (the target compound) achieves a 68% yield when reduced with iron in acetic acid/sodium acetate [1]. This yield is lower than the 81% achieved using 2-nitro-1-(2-nitrophenyl)propene with H2/Pd-C [2], but higher than the 64% yield obtained from aniline-based routes using tin dichloride and ruthenium trichloride at 180°C [3]. The 4-fluoro analog (4-fluoro-2-nitrophenylacetone) achieves 95% yield with zinc/acetic acid but generates zinc oxide waste, whereas the target compound's iron-mediated reduction offers a more environmentally favorable metal waste profile [1].

Indole Synthesis Reductive Cyclization Heterocyclic Chemistry

Regioselectivity in Reductive Cyclization: ortho-Nitro Enables Intramolecular Cyclization Unavailable to para-Nitro Analogs

The ortho-nitro substitution of the target compound directs intramolecular cyclization to form nitrogen-containing heterocycles. Studies on nitrophenyl-substituted cyclic amines demonstrate that (2-nitrophenyl) compounds undergo dehydrogenation to yield piperidin-2-one, aminopentanal, and aminohexanone products [1]. In contrast, the corresponding (4-nitrophenyl) derivatives are inert to mercury-EDTA oxidation, yielding no heterocyclic products under identical conditions [2]. This reactivity divergence stems from the spatial arrangement of the ortho-nitro group, which allows the reduced amino moiety to attack the adjacent carbonyl or iminium intermediate, a geometry unavailable to the para-nitro isomer [1].

Reductive Cyclization Regioselectivity Heterocyclic Synthesis

Electron Density and pKa Differentiation: ortho-Nitro Enhances α-Deprotonation Relative to Meta and Para Isomers

The ortho-nitro group exerts a stronger electron-withdrawing inductive effect on the adjacent benzylic position compared to meta- or para-substituted analogs, a consequence of both through-bond induction and field effects. This enhanced electron withdrawal increases the acidity of the α-protons, facilitating deprotonation and subsequent alkylation or condensation reactions [1]. Computational and experimental data on nitroaromatic pKa values support this class-level trend: ortho-nitrotoluene derivatives exhibit measurably lower pKa values than their para counterparts due to enhanced resonance and inductive stabilization of the conjugate base [2]. The target compound's LogP of 2.25 (predicted) versus 1.8 for the 4-nitro isomer also indicates differential partitioning behavior in biphasic reaction media [3].

Physical Organic Chemistry Electron-Withdrawing Effects Acidity

Physical Property Distinctions: Melting Point and Storage Requirements Differentiate ortho-Nitro from Analogous Ketones

1-(2-Nitrophenyl)propan-2-one exhibits a melting point of 25-26 °C, existing as a yellow crystalline solid at room temperature and requiring storage at 2-8 °C to maintain stability [1]. This contrasts with the structurally related 1-(2-nitrophenyl)ethanone (o-nitroacetophenone), which has a melting point of 23-27 °C but demonstrates significantly lower molecular weight (165.15 vs. 179.17 g/mol) and different solubility behavior in water and organic solvents . The propan-2-one analog (target) also differs from 1-(2-nitrophenyl)propan-1-one (CAS 17408-15-0), which is a liquid at ambient temperature with a melting point of 70-72 °C when crystallized . These physical state differences directly impact handling, formulation, and analytical method development for quality control .

Physical Properties Storage Stability Procurement Specifications

Synthetic Pathway Efficiency: Kilogram-Scale Meerwein Arylation Route to 2-Nitrophenylacetone

A metal-free, kilogram-scale Meerwein arylation protocol has been demonstrated for the synthesis of 2-nitrophenylacetone, using 2-nitroaniline-derived diazonium salt and isopropenyl acetate (an adduct of propyne and acetic acid) [1]. This method proceeds without transition metal catalysts, reducing both raw material costs and heavy metal purification requirements relative to Pd-catalyzed cross-coupling alternatives. The process generates the target compound directly, avoiding the multi-step sequences required for many heterocyclic precursors [2]. The absence of metal contamination is particularly advantageous for pharmaceutical intermediate applications where residual metal content must meet stringent ICH Q3D guidelines [3].

Kilogram-Scale Synthesis Meerwein Arylation Process Chemistry

Derivatization to Symmetrical Bis-nitro Ketones Enables Access to Cryptolepine Alkaloids

1-(2-Nitrophenyl)propan-2-one serves as the monomeric precursor to 1,3-bis(2-nitrophenyl)propan-2-one (CAS 849-38-7), a symmetrical bis-nitro ketone that has been employed as a common intermediate for the divergent total synthesis of the indoloquinoline alkaloids cryptolepine and cryptotackieine [1]. The bis-nitro compound undergoes reduction of both nitro groups, followed by oxidative cyclization with PhI(OAc)2 and N-methylation to yield cryptolepine, while an alternative bromination-Favorskii rearrangement-reduction sequence produces cryptotackieine [2]. This dual-use intermediate strategy demonstrates that the ortho-nitro substitution pattern of the target compound is essential for constructing the indoloquinoline core, a scaffold inaccessible from meta- or para-nitro analogs due to geometric constraints on cyclization .

Natural Product Synthesis Cryptolepine Bis-nitro Intermediates

Procurement-Relevant Application Scenarios for 1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8)


2-Methylindole and Indole Derivative Manufacturing via Iron-Mediated Reductive Cyclization

Procurement of 1-(2-nitrophenyl)propan-2-one is indicated for process development and production of 2-methylindole using iron/acetic acid/sodium acetate reduction-cyclization conditions, which yield 68% [1]. This route offers a cost advantage over noble metal catalysis (Pd/C, H2) while avoiding the zinc oxide waste stream associated with the 4-fluoro analog route [2]. The target compound's ortho-nitro geometry is essential for intramolecular cyclization; the 4-nitro isomer yields only linear aniline derivatives and cannot access the indole scaffold [3]. Industrial users should specify minimum purity of 95% with storage at 2-8°C to maintain stability [4].

Total Synthesis of Indoloquinoline Alkaloids (Cryptolepine and Cryptotackieine)

Research laboratories and contract synthesis organizations pursuing indoloquinoline alkaloid synthesis should procure 1-(2-nitrophenyl)propan-2-one as the monomeric precursor to the key symmetrical intermediate 1,3-bis(2-nitrophenyl)propan-2-one [1]. This bis-nitro ketone undergoes divergent transformations to yield cryptolepine (via reduction, PhI(OAc)2-mediated oxidative cyclization, and N-methylation) and cryptotackieine (via bromination, Favorskii rearrangement, and reductive cyclization) [2]. The ortho-nitro substitution pattern is structurally required for the indoloquinoline cyclization; meta- or para-nitro regioisomers are synthetically incompatible with this application [3].

Kilogram-Scale Meerwein Arylation for Metal-Free Pharmaceutical Intermediate Supply

Procurement managers sourcing pharmaceutical intermediates should prioritize 2-nitrophenylacetone produced via the demonstrated kilogram-scale, metal-free Meerwein arylation route from 2-nitroaniline and isopropenyl acetate [1]. This synthetic pathway eliminates transition metal contamination, simplifying compliance with ICH Q3D elemental impurity guidelines and reducing purification costs [2]. The route's scalability has been established, providing supply chain confidence for larger-scale manufacturing campaigns. Users should verify that suppliers provide certificates of analysis including residual metal content (<10 ppm Pd, etc.) [3].

Structure-Activity Relationship (SAR) Studies Requiring ortho-Nitro Electronic Effects

Medicinal chemistry and chemical biology groups conducting SAR studies on nitroaromatic pharmacophores should procure 1-(2-nitrophenyl)propan-2-one specifically, rather than generic nitrobenzyl ketones. The ortho-nitro substitution imparts distinct electronic effects—including enhanced α-proton acidity and a LogP of 2.25 compared to 1.8 for the 4-nitro isomer [1]—which influence both reactivity and biological partitioning [2]. The 3-nitro isomer (CAS 39896-32-7) and 4-nitro isomer (CAS 5332-96-7) exhibit different lipophilicity and electronic profiles that would confound comparative SAR analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Nitrophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.